N-(3-(1-(phenylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs . The compound also contains phenylsulfonyl and p-tolyl groups. Phenylsulfonyl group is a sulfonyl group attached to a phenyl ring, and p-tolyl group is a functional group with a formula of CH3C6H4- .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a 1,3-dipolar cycloaddition . The phenylsulfonyl and p-tolyl groups could be introduced through a variety of reactions, including nucleophilic aromatic substitution or electrophilic aromatic substitution.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the phenylsulfonyl and p-tolyl groups. The exact structure would depend on the positions of these groups on the pyrazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrazole ring and the phenylsulfonyl and p-tolyl groups. For example, the pyrazole ring might undergo reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure and the nature of the functional groups it contains. For example, the presence of the phenylsulfonyl and p-tolyl groups might influence properties such as solubility, melting point, and boiling point .科学的研究の応用
Antimicrobial Applications
A novel series of pyrazolo[1,5-a]pyrimidine ring systems, incorporating phenylsulfonyl moiety, demonstrated significant antimicrobial activities. Some derivatives exceeded the activity of reference drugs, suggesting their potential in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer and Anti-inflammatory Applications
Celecoxib derivatives, similar in structure to the compound , were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One derivative, in particular, showed promising anti-inflammatory and analgesic activities without causing tissue damage, indicating potential as a therapeutic agent (Küçükgüzel et al., 2013). Additionally, novel sulfonamide derivatives were synthesized and evaluated for their anticancer and radiosensitizing properties, with several compounds showing higher activity than doxorubicin (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Enzyme Inhibition Applications
New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and tested for their potential as carbonic anhydrase inhibitors, showing strong inhibition of human cytosolic isoforms hCA I and II. This suggests their use in exploring new therapeutic agents targeting carbonic anhydrase-related diseases (Gul et al., 2016).
Prodrug Applications
Research into prodrug forms for the sulfonamide group has led to the synthesis and evaluation of various N-acyl derivatives of model sulfonamides as potential prodrugs. These studies aim to improve the pharmacokinetic profiles of sulfonamide-containing drugs, indicating a potential application in enhancing the delivery and efficacy of such compounds (Larsen, Bundgaard, & Lee, 1988).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-21-9-7-8-20(16-21)23-17-24(19-14-12-18(2)13-15-19)27(25-23)33(30,31)22-10-5-4-6-11-22/h4-16,24,26H,3,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDUBGKYOVMSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。